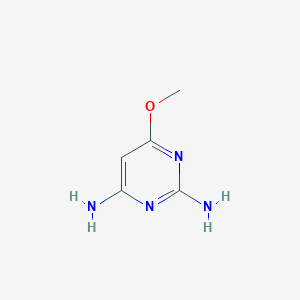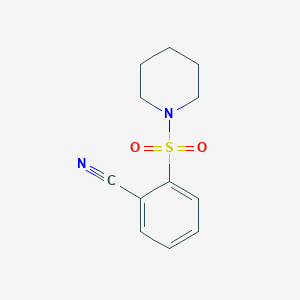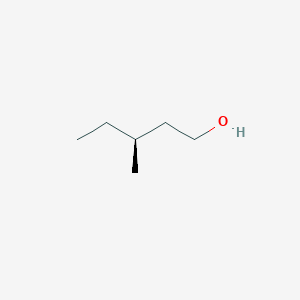![molecular formula C14H11FO2 B1298908 4-[(2-氟苄基)氧基]苯甲醛 CAS No. 70627-20-2](/img/structure/B1298908.png)
4-[(2-氟苄基)氧基]苯甲醛
描述
The compound 4-[(2-Fluorobenzyl)oxy]benzaldehyde is a benzaldehyde derivative with a 2-fluorobenzyl ether moiety attached to the para position of the benzaldehyde ring. This structure is related to various benzaldehyde derivatives that have been studied for their chemical properties and potential applications in different fields, such as protecting groups in organic synthesis and the formation of fluorescent derivatives for analytical purposes.
Synthesis Analysis
The synthesis of related compounds often involves the introduction of a benzyl ether-type protecting group, as seen in the study of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is introduced via a benzyl bromide and cleaved with tetrabutylammonium fluoride . Although the exact synthesis of 4-[(2-Fluorobenzyl)oxy]benzaldehyde is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, reveals that these molecules can exhibit planar and parallel fragments linked through various bridges, indicating potential for rigidity and conjugation in the molecular structure . This information can be extrapolated to suggest that 4-[(2-Fluorobenzyl)oxy]benzaldehyde may also exhibit a degree of planarity and conjugation, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives can be quite diverse. For instance, 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde reacts with primary amines to form highly fluorescent isoindole derivatives . Similarly, benzaldehyde nitrones, such as the one studied in paper , are formed through the reaction of benzaldehyde with hydroxylamines. These reactions highlight the potential of benzaldehyde derivatives, including 4-[(2-Fluorobenzyl)oxy]benzaldehyde, to participate in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be influenced by substituents on the aromatic rings. For example, the presence of a fluorine atom can confer stability against oxidizing conditions . The molecular structure, including the degree of planarity and the presence of electron-withdrawing or donating groups, can affect the compound's reactivity, boiling point, melting point, and solubility. The specific properties of 4-[(2-Fluorobenzyl)oxy]benzaldehyde would need to be determined experimentally, but insights can be gained from the behavior of structurally related compounds.
科学研究应用
放射化学和放射性药物
用于合成氟苄基醚的还原性醚化:Funke 等人 (2006) 证明了使用 4-[18F]氟苯甲醛进行还原偶联反应的潜力,用于合成 4-[18F]氟苄基醚。该方法在放射化学和放射性药物的开发中具有价值 (Funke 等,2006)。
[18F]氟芳族醛的合成:Lemaire 等人 (1992) 报道了各种 [18F]氟芳族醛的合成,这些醛是制备新型放射性药物的关键中间体。这些化合物在放射性药物化学中具有广泛的应用 (Lemaire 等,1992)。
有机化学和合成
制备氟苄基卤代物衍生物的方法:Lemaire 等人 (2012) 开发了一种方法,用于自动制备 [18F]氟苄基卤代物,这是创建 PET 芳香族放射性药物的关键中间体。该方法简化了合成过程 (Lemaire 等,2012)。
α-氨基氟苄基膦酸酯的合成:Song 等人 (2005) 合成了一系列具有中等抗癌活性的 α-氨基氟苄基膦酸酯。这些化合物可能在药物化学中具有潜在应用 (Song 等,2005)。
材料科学
- 氟化微孔聚胺的合成:Li 等人 (2016) 利用 4-氟苯甲醛等化合物创建了微孔聚胺网络。这些材料在气体吸附和分离中具有应用,特别是用于二氧化碳捕获 (Li 等,2016)。
生物医学应用
治疗镰状细胞病的潜力:Beddell 等人 (1984) 探索了取代的苯甲醛,以增加人血红蛋白的氧亲和力,这可能对治疗镰状细胞病有影响 (Beddell 等,1984)。
用于 PET 放射性示踪剂的 Sigma1 受体配体:Maestrup 等人 (2009) 合成了螺环 sigma1 受体配体,包括带有对氟苄基残基的化合物。这些化合物是用于成像 sigma1 受体的潜在 PET 放射性示踪剂 (Maestrup 等,2009)。
安全和危害
The safety information for “4-[(2-Fluorobenzyl)oxy]benzaldehyde” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
4-[(2-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFLULIGUCYNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351532 | |
| Record name | 4-[(2-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Fluorobenzyl)oxy]benzaldehyde | |
CAS RN |
70627-20-2 | |
| Record name | 4-[(2-Fluorophenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70627-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde, 4-[(2-fluorophenyl)methoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)






![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)
![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)


